molecular formula C18H16O8 B1202610 (S)-versiconol CAS No. 22268-13-9

(S)-versiconol

Cat. No. B1202610
CAS RN: 22268-13-9
M. Wt: 360.3 g/mol
InChI Key: ZLIRCPWCWHTYNP-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-versiconol is an optically active form of versiconol having S-configuration. It is a conjugate acid of a (S)-versiconol(1-).

Scientific Research Applications

Chemical Structure Elucidation and Natural Product Chemistry

  • Research has been focused on the chemical structure elucidation of (S)-versiconol and its derivatives. For instance, studies on mangrove endophytic fungi and sponge-derived fungi have contributed to the understanding of (S)-versiconol's chemical structure and biogenesis. These studies are crucial for advancing natural product chemistry and exploring the compound's potential bioactivities (Shao et al., 2007; Tian et al., 2018) Shao et al., 2007 Tian et al., 2018.

Biological Activities and Potential Therapeutic Applications

  • The exploration of biological activities and potential therapeutic applications is another area of interest. A study on a Brazilian cave soil-derived fungus, Aspergillus sp. SDC28, has revealed that compounds like versiconol possess cytotoxic activity against human ovarian cancer cells, indicating a potential application in cancer research (Gubiani et al., 2022) Gubiani et al., 2022.

Role in Aflatoxin Biosynthesis

  • (S)-versiconol is also of interest in studies related to aflatoxin biosynthesis , a major area of concern in food safety. The enzymatic conversion processes involving (S)-versiconol derivatives highlight its role in the pathway leading to aflatoxin, a potent carcinogen. Understanding these pathways can aid in developing strategies to mitigate aflatoxin contamination in crops (Yabe et al., 2003; Chang et al., 2004) Yabe et al., 2003 Chang et al., 2004.

Antifungal and Antimicrobial Research

  • Recent studies have also evaluated antifungal and antimicrobial properties of (S)-versiconol and its analogs, contributing to the search for new, effective antifungal agents. These findings could lead to the development of novel antifungal drugs or agricultural fungicides, thereby addressing the global challenge of fungal infections and crop protection (Wang et al., 2016; Zhao et al., 2020) Wang et al., 2016 Zhao et al., 2020.

properties

CAS RN

22268-13-9

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

IUPAC Name

2-[(2S)-1,4-dihydroxybutan-2-yl]-1,3,6,8-tetrahydroxyanthracene-9,10-dione

InChI

InChI=1S/C18H16O8/c19-2-1-7(6-20)13-12(23)5-10-15(17(13)25)18(26)14-9(16(10)24)3-8(21)4-11(14)22/h3-5,7,19-23,25H,1-2,6H2/t7-/m1/s1

InChI Key

ZLIRCPWCWHTYNP-SSDOTTSWSA-N

Isomeric SMILES

C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)[C@H](CCO)CO)O)O)O

SMILES

C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)CO)O)O)O

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)CO)O)O)O

synonyms

versiconol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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